Enantiomeric Purity: >98% ee Achievable for (2S,5S) Enantiomer in Asymmetric Synthesis
The (2S,5S) enantiomer of 2,5-dimethylmorpholine (CAS 1258277-12-1, the free base form) is synthesized via asymmetric cyclization of chiral amino alcohols using α-halo acid chlorides, achieving enantiomeric excess (ee) exceeding 98% . In contrast, racemic 2,5-dimethylmorpholine (CAS 106-56-9), the commonly available commercial form, contains a 1:1 mixture of stereoisomers with an ee of 0% .
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric synthesis |
|---|---|
| Target Compound Data | >98% ee (for (2S,5S) free base) |
| Comparator Or Baseline | Racemic 2,5-dimethylmorpholine (CAS 106-56-9): 0% ee |
| Quantified Difference | >98 percentage point difference in enantiomeric purity |
| Conditions | Asymmetric cyclization of chiral amino alcohols using α-halo acid chlorides |
Why This Matters
For asymmetric synthesis, using a racemic starting material yields racemic products; procurement of the enantiopure (2S,5S) form is non-negotiable for synthesizing single-enantiomer pharmaceutical candidates.
